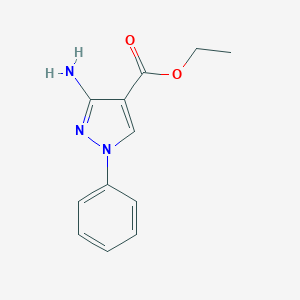

3-氨基-1-苯基-1H-吡唑-4-羧酸乙酯

描述

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a compound with the molecular weight of 231.25 . It is a white to off-white solid and is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of synthesis involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has been characterized by various spectroscopic techniques such as NMR, mass spectral, and IR spectral studies . The compound has also been studied using X-ray analysis .

Chemical Reactions Analysis

Pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including [3+2] cycloaddition reactions .

Physical And Chemical Properties Analysis

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a white to off-white solid with a melting point of 140-150°C . It has a molecular weight of 231.25 .

科学研究应用

Medicine

Pyrazole derivatives, such as Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, have been found to exhibit diverse biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

Pyrazoles also hold a privileged status in various sectors of the chemical industry, including agriculture . They are used in the synthesis of agrochemicals .

Organic Synthesis

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is an important raw material and intermediate used in organic synthesis .

Dye Manufacturing

This compound is used in the manufacturing of dyestuff .

Antimicrobial Activity

Some pyrazole compounds have shown significant antimicrobial activity. For instance, compounds 12e, 12f, and 12k have shown the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

Antioxidant Activity

Pyrazole compounds have also demonstrated remarkable antioxidant activity. They have been compared to the standard antioxidant using the DPPH free radical-scavenging assay .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the probable interactions of pyrazole compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. These studies provide new insights for developing these new hybrids as potential antimicrobial agents .

COVID-19 Research

The same molecular docking studies have also been used to evaluate the binding affinities of pyrazole compounds with COVID-19 main protease. The results suggest that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .

作用机制

安全和危害

未来方向

The future directions for Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

属性

IUPAC Name |

ethyl 3-amino-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATKLRBOWCFWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561947 | |

| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

16078-63-0 | |

| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)